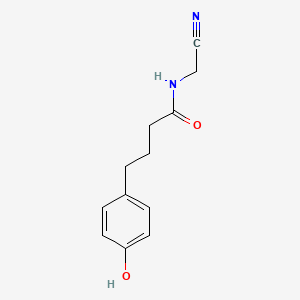

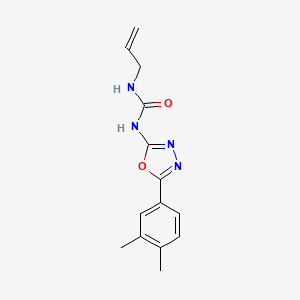

![molecular formula C21H15N3O3S B2650535 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 303790-87-6](/img/structure/B2650535.png)

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 2-substituted benzothiazoles were synthesized using a MCM-41-type mesoporous silica loaded with samarium (Sm@l-MSN) as a catalyst .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .科学的研究の応用

Synthesis of Novel Compounds

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide and its derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, they are used in the synthesis of quinazolines through copper-catalyzed reactions, highlighting the versatility of these benzothiazole derivatives in facilitating complex chemical transformations (Ohta et al., 2010). Similarly, benzothiazole Schiff bases and their lanthanide (III) complexes have been synthesized, demonstrating significant emissions and good antibacterial activity against pathogenic bacteria, indicating their potential for applications in the development of new antibacterial agents (Mishra et al., 2020).

Antitumor Activity

Derivatives of this compound have been evaluated for their antitumor properties. Novel derivatives of 6-amino-2-phenylbenzothiazole have demonstrated cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cell lines, suggesting their potential as antitumor agents (Racané et al., 2006).

Antibacterial and Antimicrobial Properties

The benzothiazole Schiff bases derived from this compound and their lanthanide complexes have been shown to exhibit good antibacterial activity against S. aureus and P. acnes, indicating their potential use in treating infections caused by these bacteria (Mishra et al., 2020).

作用機序

While the specific mechanism of action for “N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-tubercular activity against M. tuberculosis .

将来の方向性

特性

IUPAC Name |

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-13-2-11-19-18(12-13)23-21(28-19)15-3-7-16(8-4-15)22-20(25)14-5-9-17(10-6-14)24(26)27/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQUMCZPDMYYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

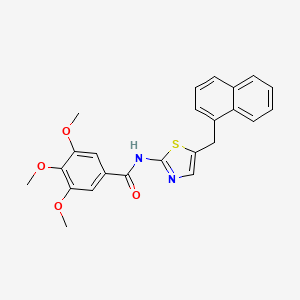

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

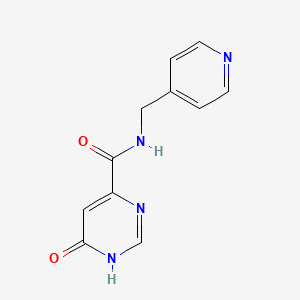

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

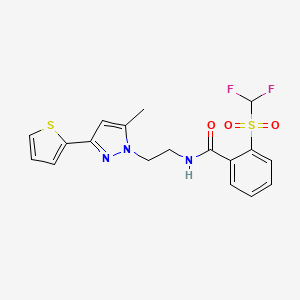

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)

![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)

![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)

![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)